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Introduction
C3a (70-77), with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), is

a synthetic octapeptide corresponding to the C-terminus of the human complement component

3a (C3a).[1] It is a bioactive fragment that retains 1-2% of the biological activities of the full-

length C3a anaphylatoxin.[1][2] This peptide interacts with the C3a receptor (C3aR), a G

protein-coupled receptor (GPCR), to elicit a range of cellular responses.[3][4] These activities

include the induction of histamine release from mast cells, contraction of smooth muscle, and

modulation of immune cell functions, making C3a (70-77) a valuable tool for studying the

complement system's role in inflammation and immunity.[5][6] The trifluoroacetate (TFA) salt

form ensures the stability and solubility of the peptide for experimental use.

Supplier and Purchasing Information
The following table summarizes purchasing information for C3a (70-77) TFA from various

suppliers. Please note that prices and availability are subject to change and should be verified

on the respective supplier's website.
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Supplier
Catalog
Number

Purity Quantity Price (USD)

MedchemExpres

s
HY-P1505A >98%

1 mg, 5 mg, 10

mg
Varies

LabSolutions LS-4572 Not Specified 1 mg, 5 mg
$109.22 -

$433.22

Eurogentec AS-61118 >95% 1 mg €58.00

Creative Biolabs CTI-008 >98% Not Specified Inquire

Immunomart TP1193 Not Specified Not Specified Inquire

TargetMol T7497 >98%
1 mg, 5 mg, 10

mg
$63 - $315

Amsbio
AMS.T7497L-1-

MG
Not Specified 1 mg, 5 mg Inquire

BOC Sciences BAT-016259 >98% mg to kg Inquire

C3a Signaling Pathway
C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a seven-transmembrane

G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events

that can vary depending on the cell type. The primary signaling pathways involve the activation

of heterotrimeric G proteins, leading to downstream effector activation.
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Figure 1: C3a (70-77) signaling cascade via the C3a receptor.

Experimental Protocols
Reconstitution and Storage of C3a (70-77) TFA
For optimal performance and longevity, proper handling and storage of the lyophilized peptide

are crucial.

Protocol:

Reconstitution:

Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

to a stock concentration of 1-10 mg/mL.[7]

For sparingly soluble peptides, sonication may be required to aid dissolution.[7]

Storage:

Lyophilized Powder: Store at -20°C for short-term storage or -80°C for long-term storage.

[8]
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Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated

freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.[7]

Lymphocyte Proliferation Assay
This assay measures the ability of C3a (70-77) to modulate the proliferation of lymphocytes in

response to a stimulus.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

C3a (70-77) TFA

Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

96-well flat-bottom culture plates

[³H]-Thymidine or MTT reagent

Cell harvester and scintillation counter (for [³H]-Thymidine) or microplate reader (for MTT)

Workflow:
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Figure 2: Workflow for the Lymphocyte Proliferation Assay.

Protocol:
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Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1

x 10⁶ cells/mL.

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Prepare serial dilutions of C3a (70-77) TFA in complete medium and add 50 µL to the

appropriate wells.

Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) or specific antigen to the wells. Include

control wells with cells alone (unstimulated) and cells with mitogen/antigen only.

Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

For [³H]-Thymidine incorporation:

Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a

scintillation counter.

For MTT assay:

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the proliferation index as the ratio of counts per minute (CPM) or absorbance in

stimulated wells to that in unstimulated wells.

Histamine Release Assay from Mast Cells
This protocol details the measurement of histamine release from rat peritoneal mast cells

(RPMCs) upon stimulation with C3a (70-77) TFA.

Materials:
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Rat Peritoneal Mast Cells (RPMCs)

Tyrode's buffer

C3a (70-77) TFA

Compound 48/80 (positive control)

96-well plates

Histamine ELISA kit

Workflow:
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Figure 3: Workflow for the Histamine Release Assay.
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Protocol:

Isolate RPMCs from the peritoneal cavity of rats.

Purify the mast cells using a density gradient (e.g., Percoll).

Resuspend the purified mast cells in Tyrode's buffer at a concentration of 1 x 10⁵ cells/mL.

Add 100 µL of the cell suspension to each well of a 96-well plate.

Add 50 µL of various concentrations of C3a (70-77) TFA to the wells. Include a positive

control (e.g., Compound 48/80) and a negative control (buffer only for spontaneous release).

For total histamine content, lyse the cells in a separate set of wells with 1% Triton X-100.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by placing the plate on ice for 10 minutes.

Centrifuge the plate at 400 x g for 5 minutes at 4°C.

Carefully collect the supernatants for histamine quantification.

Measure the histamine concentration in the supernatants using a commercial Histamine

ELISA kit according to the manufacturer's instructions.

Calculate the percentage of histamine release using the formula: % Histamine Release =

[(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100.

[1]

Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to C3a
(70-77) TFA stimulation.

Materials:

Adherent cells expressing C3aR (e.g., HEK293-C3aR)
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Culture medium

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

Pluronic F-127

Krebs-Ringer-HEPES (KRH) buffer

C3a (70-77) TFA

Ionomycin (positive control)

96-well black-walled, clear-bottom plates

Fluorescence microplate reader or flow cytometer

Protocol:

Seed cells in a 96-well black-walled, clear-bottom plate and culture until they form a

confluent monolayer.

Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and

Pluronic F-127 (0.02%) in KRH buffer.

Remove the culture medium and add 100 µL of the loading buffer to each well.

Incubate the plate at 37°C for 60 minutes in the dark.

Wash the cells twice with KRH buffer to remove excess dye.

Add 100 µL of KRH buffer to each well.

Measure the baseline fluorescence using a microplate reader (Excitation/Emission ~485/525

nm for Fluo-4).

Add C3a (70-77) TFA at various concentrations and immediately begin recording the

fluorescence intensity over time.
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Add ionomycin as a positive control at the end of the experiment to determine the maximum

calcium response.

Analyze the data by calculating the change in fluorescence intensity (ΔF) from the baseline

(F₀) and express it as a ratio (ΔF/F₀).

ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to detect the phosphorylation of ERK1/2, a key downstream signaling

molecule activated by C3aR.

Materials:

Cells expressing C3aR

Serum-free medium

C3a (70-77) TFA

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:
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Culture cells to 80-90% confluency and then serum-starve overnight.

Stimulate the cells with various concentrations of C3a (70-77) TFA for different time points

(e.g., 5, 10, 30 minutes).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for

protein loading.

Quantify the band intensities using densitometry software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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